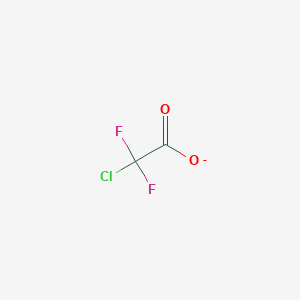
2-Chloro-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2,2-difluoroacetate is a useful research compound. Its molecular formula is C2ClF2O2- and its molecular weight is 129.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Difluoromethylation Reactions
One of the primary applications of 2-chloro-2,2-difluoroacetate is in difluoromethylation processes:
- Synthesis of Difluoromethyl Compounds: The compound is utilized as a difluoromethylating agent in various organic reactions, particularly for the modification of aromatic compounds and heterocycles. For example, sodium this compound has been successfully employed in the difluoromethylation of 2-hydroxychalcones, leading to new derivatives with potential biological activity .
| Reaction Type | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Difluoromethylation | 2-Hydroxychalcones | Difluoromethylated Chalcones |
Pharmaceutical Applications
The introduction of difluoromethyl groups into drug candidates can significantly alter their pharmacological properties:
- Antiviral Activity: Research has shown that compounds derived from difluoromethylated structures exhibit potent antiviral activity against HIV-1 protease inhibitors. For instance, gem-difluoro-bis-tetrahydrofuran derivatives demonstrated high inhibitory potency against HIV-1 protease with EC50 values in the picomolar range .
Anticancer Research
Difluoromethylated compounds have also been investigated for their anticancer properties:
- Cytotoxicity Studies: A series of difluoromethylated fluorene derivatives were synthesized and evaluated for their cytotoxic effects against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Many exhibited significant activity compared to standard treatments like 5-fluorouracil .
Case Study 1: Antiviral Efficacy of Difluoromethylated Compounds
In a study focusing on the design and synthesis of HIV protease inhibitors, compounds incorporating difluoromethyl groups showed improved lipophilicity and permeability across biological membranes. These characteristics are crucial for enhancing bioavailability and efficacy against viral targets .
Case Study 2: Anticancer Activity Evaluation
A comprehensive evaluation of difluoromethylated fluorene derivatives revealed that several compounds exhibited promising cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction. The structure-activity relationship (SAR) studies indicated that specific substitutions significantly enhance biological activity .
Eigenschaften
Molekularformel |
C2ClF2O2- |
|---|---|
Molekulargewicht |
129.47 g/mol |
IUPAC-Name |
2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |
InChI-Schlüssel |
OAWAZQITIZDJRB-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(C(F)(F)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















